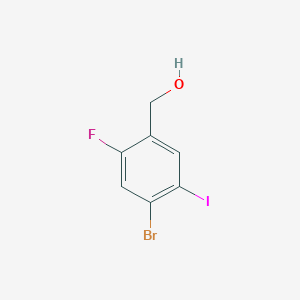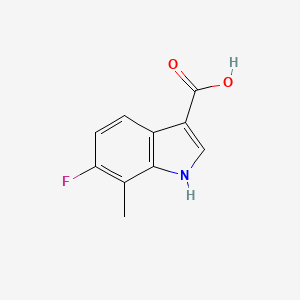
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide is a chemical compound with the molecular formula C11H11ClN4OS and a molecular weight of 282.75.
准备方法
The synthesis of 5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide involves several steps. The starting material is typically an indole derivative, which undergoes chlorination and methylation to introduce the chloro and methyl groups at the appropriate positions. The resulting intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
化学反应分析
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic activity against certain cancer cell lines.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a disruption of the cellular environment, resulting in the death of cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function .
相似化合物的比较
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide can be compared to other similar compounds, such as:
5,7-Dibromo-3,3-dimethylindolin-2-one: This compound has a similar indole core but with different substituents, leading to different chemical and biological properties.
1,3,4-Thiadiazole derivatives: These compounds share the thiosemicarbazide functional group and have shown similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C11H15ClN4S |
|---|---|
分子量 |
270.78 g/mol |
IUPAC 名称 |
[(5-chloro-1,7-dimethyl-2,3-dihydroindol-2-yl)amino]thiourea |
InChI |
InChI=1S/C11H15ClN4S/c1-6-3-8(12)4-7-5-9(14-15-11(13)17)16(2)10(6)7/h3-4,9,14H,5H2,1-2H3,(H3,13,15,17) |
InChI 键 |
JXQGPMLFKYIPHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1N(C(C2)NNC(=S)N)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)

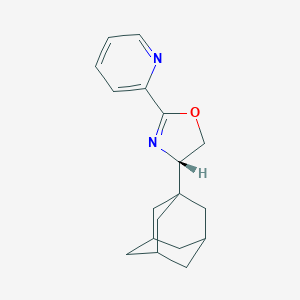

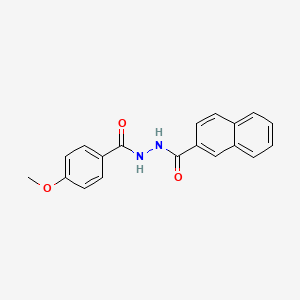
![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)
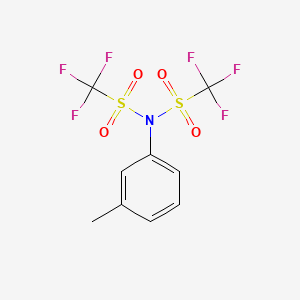

![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
